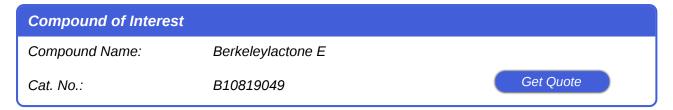


Application Notes and Protocols for the Asymmetric Synthesis of Berkeleylactone E

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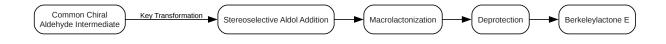
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of **Berkeleylactone E**, a member of the bioactive 16-membered polyhydroxylated macrolide family. The strategies outlined are based on the divergent synthesis approach developed by Schobert and coworkers, which utilizes a common chiral intermediate derived from their total synthesis of Berkeleylactone A.

I. Overview of the Synthetic Strategy

The asymmetric synthesis of **Berkeleylactone E** is achieved through a divergent strategy commencing from a key chiral aldehyde intermediate. This intermediate is prepared via a synthetic route that establishes its stereocenters using a Noyori asymmetric hydrogenation. The core of the strategy for converting this common intermediate to **Berkeleylactone E** involves the stereoselective formation of a γ , δ -dihydroxy- α , β -unsaturated ester moiety.[1][2]

The overall logical flow of the synthesis is depicted below:



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Caption: Overall synthetic workflow for **Berkeleylactone E**.



II. Data Presentation: Key Transformations and Yields

The following table summarizes the quantitative data for the key steps in the synthesis of **Berkeleylactone E** from the common aldehyde intermediate.

Step	Transfor mation	Starting Material	Product	Reagents and Condition s	Yield (%)	Diastereo meric Ratio (dr)
1	Aldol Addition	Common Aldehyde	Diol Intermediat e	LDA, Methyl acetate, THF, -78	85	95:5
2	Silylation	Diol Intermediat e	Silyl Ether	TBSCI, Imidazole, CH2CI2	92	-
3	Esterificati on	Silyl Ether	Ester Intermediat e	Succinic anhydride, DMAP, CH2Cl2	95	-
4	Macrolacto nization	Ester Intermediat e	Protected Macrolacto ne	Yamaguchi reagent, Toluene	78	-
5	Deprotectio n	Protected Macrolacto ne	Berkeleyla ctone E	HF- Pyridine, THF	88	-

III. Experimental Protocols

Detailed methodologies for the key experiments in the asymmetric synthesis of **Berkeleylactone E** are provided below.

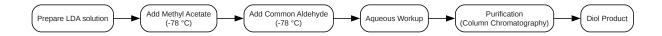


A. Synthesis of the Common Chiral Aldehyde Intermediate

The synthesis of the common chiral aldehyde starts from commercially available materials and employs a Noyori asymmetric hydrogenation to install the key stereocenters. The detailed protocol for the synthesis of this intermediate can be found in the supporting information of the total synthesis of Berkeleylactone A by Schriefer et al.[3]

B. Key Transformation: Stereoselective Aldol Addition

This protocol describes the crucial step for the stereoselective formation of the γ , δ -dihydroxy ester moiety.



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Caption: Experimental workflow for the stereoselective aldol addition.

Protocol:

- To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at this temperature to generate a solution of lithium diisopropylamide (LDA).
- To the freshly prepared LDA solution, add methyl acetate (1.5 eq) dropwise at -78 °C. Stir the resulting enolate solution for 1 hour.
- A solution of the common aldehyde intermediate (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
- The reaction is stirred at -78 °C for 2 hours, after which it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).



- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diol intermediate.

C. Macrolactonization

The formation of the 16-membered macrolide ring is achieved via an intramolecular esterification (macrolactonization).



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Caption: Experimental workflow for the macrolactonization step.

Protocol:

- To a solution of the seco-acid (the ester intermediate from the data table, 1.0 eq) in anhydrous toluene under an argon atmosphere, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 eq) and triethylamine (2.0 eq).
- Stir the mixture at room temperature for 2 hours.
- The reaction mixture is then diluted with a large volume of toluene and added dropwise via a syringe pump over 6 hours to a refluxing solution of 4-dimethylaminopyridine (DMAP, 5.0 eq) in anhydrous toluene.
- After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.
- The mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
- The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).



- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected macrolactone.

D. Final Deprotection

The final step to obtain **Berkeleylactone E** involves the removal of the silyl protecting groups.

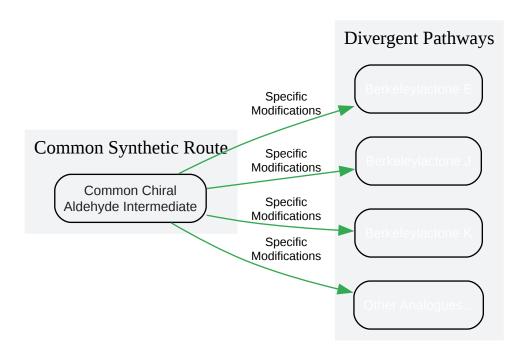
Protocol:

- To a solution of the protected macrolactone (1.0 eq) in THF, add a solution of hydrogen fluoride-pyridine complex (excess) at 0 °C.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
- The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
- The mixture is extracted with ethyl acetate (3 x 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **Berkeleylactone E**.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the divergent synthesis approach, where a single common intermediate serves as a precursor to multiple Berkeleylactone analogues.





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Caption: Logic of the divergent synthesis strategy.

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